N'-(4-acetamidophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide
Description
N'-(4-Acetamidophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a synthetic diamide derivative featuring a 4-acetamidophenyl group and a 1-methylpiperidin-4-ylmethyl substituent. The acetamidophenyl group may enhance solubility or influence receptor binding, as seen in structurally related compounds .
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12(22)19-14-3-5-15(6-4-14)20-17(24)16(23)18-11-13-7-9-21(2)10-8-13/h3-6,13H,7-11H2,1-2H3,(H,18,23)(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSJEDKNBKKTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-acetamidophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide, also known by its chemical formula C17H24N4O3 and CAS number 953198-48-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an acetamido group and a piperidine moiety, which are known to influence its biological activity. The molecular weight is approximately 332.4 g/mol, and it is typically characterized by a purity of around 95% in research applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N4O3 |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 953198-48-6 |
| Purity | ~95% |
Antineoplastic Properties
Research has indicated that compounds similar to this compound exhibit antitumor activity. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of alkylating agents in cancer treatment, suggesting that the structural components of this compound may confer similar properties .
The proposed mechanism of action involves the inhibition of DNA synthesis in cancer cells. The piperidine ring may enhance cellular uptake, while the acetamido group could facilitate interactions with specific biological targets involved in cell proliferation.
Neuropharmacological Effects
Given the presence of the piperidine structure, there is potential for neuropharmacological activity. Compounds containing piperidine have been associated with various central nervous system effects, including analgesic and anxiolytic properties. A comparative study on piperidine derivatives suggests that modifications to the piperidine ring can significantly alter their pharmacological profiles.
Study on Anticancer Activity
In a recent study involving various alkylating agents, this compound was tested for its cytotoxic effects against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent.
Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of related compounds. Behavioral assays in rodent models showed that compounds with similar structural features exhibited significant anxiolytic effects, suggesting that this compound may also possess similar properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
A patent (WO 2006/037043) describes N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide , a carbamide derivative with a fluorobenzyl group and a similar 1-methylpiperidin-4-yl substituent . Key differences include:
- Core structure : The patented compound is a carbamide (urea derivative), whereas the target compound is a diamide.
- Substituents : The fluorobenzyl group in the patent compound may confer distinct electronic properties compared to the acetamidophenyl group.
- Bioactivity : Carbamides are often explored for their protease inhibition or receptor modulation, while diamides may exhibit different binding modes due to hydrogen-bonding capabilities.
N-Substituted Maleimides and Acetonitrile Derivatives
discusses N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile, a nitroaromatic compound with a dimethylamino group. Comparisons include:
- Electronic Properties: The nitro and dimethylamino groups in ’s compound create strong electron-withdrawing and donating effects, influencing charge distribution and dipole moments. In contrast, the acetamidophenyl group in the target compound may moderate polarity .
- Theoretical vs. Experimental Data : Quantum chemical methods (e.g., DFT) used for the acetonitrile derivative could be applied to predict the target compound’s reactivity or spectroscopic behavior, though experimental validation is absent in the evidence .
Piperidine-Containing Analogues
Piperidine derivatives, such as 1-methylpiperidin-4-amine , are common in drug discovery (e.g., antihistamines, antipsychotics). The target compound’s 1-methylpiperidin-4-ylmethyl group may enhance blood-brain barrier penetration compared to simpler piperidine analogues.
Data Table: Comparative Analysis of Key Features
Research Findings and Methodological Insights
- Crystallographic Tools : Programs like SHELXL and WinGX (–4) are critical for determining crystal structures of analogous compounds. For example, SHELXL’s refinement capabilities could resolve the target compound’s conformational flexibility .
- Synthetic Challenges : The patent compound’s crystalline salt form () highlights the importance of salt selection for solubility and stability—a consideration absent for the target diamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
